molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide

Cat. No.: B1357492
CAS No.: 769858-09-5
M. Wt: 197.26 g/mol
InChI Key: UGWMPDCDNBCROY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is a heterocyclic compound that contains a benzene ring fused to a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazepine ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the thiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can stabilize ryanodine receptor 2 (RyR2) channels, preventing calcium leak and enhancing cardiac function . The compound may also activate sarco/endoplasmic reticulum Ca2±ATPase 2a (SERCA2a), improving calcium handling in cardiac cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide is unique due to the presence of the dioxide functionality, which can significantly alter its chemical and biological properties compared to similar compounds. This functionality can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMPDCDNBCROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone (240 g, 1.0 mol) in ethanol (1.0 L) was added sodium hydroxide (200 g, 5.0 mol) and water (700 mL). The mixture was refluxed overnight and then concentrated in vacuo. The residue was extracted by ethyl acetate (1500 mL×4). The combined organic layers were extracted by hydrochloric acid (2000 mL, 3 N). The acidic aqueous layer was washed with ethyl acetate (1500 mL×2), then basified with a saturated aqueous solution of sodium bicarbonate to pH >7, and extracted with ethyl acetate (1500 mL×4). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford 151 g of 2,3,4,5-tetrahydro-1,4-benzothiazepine 1,1-dioxide (yield was 76%), MS obsd. (ESI+) [(M+H)1] 198, 1H NMR (400 MHz, DMSO-d6) δ ppm 7.89 (dd, J=1.2, 7.6 Hz, 1 H), 7.56 (t, J=7.6 Hz, 1 H), 7.47 (t, J=7.6 Hz, 1 H), 7.42 (d, J=7.6 Hz, 1 H), 4.04 (s, 2 H), 3.32-3.30 (m, 2 H), 3.30-3.25 (m, 2 H), 2.64 (s, 1 H).
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240 g
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200 g
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700 mL
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1 L
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solvent
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Synthesis routes and methods II

Procedure details

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